1-Benzylindazole-3-carbaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing a reliable N1-benzyl indazole-3-carbaldehyde building block with consistent purity is critical for kinase inhibitor synthesis. 1-Benzylindazole-3-carbaldehyde (CAS 1186509-61-4) is the direct precursor for axitinib and YC-1, featuring the essential N1-benzyl group (LogP 3.0, TPSA 34.9 Ų) required for target engagement. • ≥98% HPLC purity minimizes side reactions in multi-step syntheses • Reactive C3-aldehyde enables Knoevenagel/Wittig library generation • Batch-specific NMR/HPLC data ensures ICH-compliant analytical method development. Shipped under refrigerated conditions for maximum stability.

Molecular Formula C15H12N2O
Molecular Weight 236.274
CAS No. 1186509-61-4
Cat. No. B581387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylindazole-3-carbaldehyde
CAS1186509-61-4
Molecular FormulaC15H12N2O
Molecular Weight236.274
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O
InChIInChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2
InChIKeyQFBGYIRPJDSBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylindazole-3-carbaldehyde: Core Indazole Building Block


1-Benzylindazole-3-carbaldehyde (CAS 1186509-61-4) is an indazole derivative characterized by a benzyl substituent at the N1 position and a reactive aldehyde at C3 (C₁₅H₁₂N₂O; MW = 236.27 g/mol) . As a versatile heterocyclic building block, it serves as a key intermediate for constructing complex indazole-containing pharmaceuticals and bioactive molecules, notably as a precursor in the synthesis of axitinib, YC-1, and YD-3 [1]. Indazole cores are recognized as favorable bioisosteres of phenol due to enhanced lipophilicity and reduced susceptibility to phase I and II metabolism, underpinning their utility in kinase inhibitor development .

1-Benzylindazole-3-carbaldehyde: Substitution Limitations


Generic substitution among indazole-3-carbaldehyde derivatives is inadvisable due to substantial differences in molecular properties and synthetic utility dictated by the N1 substituent. The N1-benzyl group in this compound confers a distinct LogP (predicted XLogP3 = 3.0) and topological polar surface area (TPSA = 34.9 Ų) compared to simpler N1-unsubstituted or N1-alkyl analogs . This impacts membrane permeability and solubility in downstream derivatives [1]. Furthermore, the benzyl group influences the regioselectivity of subsequent N-alkylation reactions and provides a specific structural handle for further derivatization, directly affecting the synthetic route and the final biological activity of the product, particularly in the synthesis of YC-1 analogs where the N1-benzyl moiety is critical for target engagement [2].

1-Benzylindazole-3-carbaldehyde: Quantitative Differentiation


N1-Benzyl Derivative: Higher Lipophilicity

The predicted lipophilicity of 1-Benzylindazole-3-carbaldehyde (XLogP3 = 3.0) is significantly higher than that of its unsubstituted parent (1H-indazole-3-carbaldehyde; XLogP3 ≈ 1.7) and its N1-methyl analog (XLogP3 ≈ 1.9) [1]. This quantitative difference arises from the added lipophilic bulk of the benzyl group. Lipophilicity is a key determinant of a compound's ability to cross biological membranes, including the blood-brain barrier, and impacts its oral bioavailability and distribution profile when incorporated into drug candidates [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Greater Synthetic Potential from Higher Molecular Weight

1-Benzylindazole-3-carbaldehyde has a molecular weight of 236.27 g/mol and contains 18 heavy atoms . This contrasts with the smaller 1-Methyl-1H-indazole-3-carbaldehyde (MW = 160.17 g/mol; 12 heavy atoms) . The larger benzyl group provides additional structural complexity and potential for further functionalization, such as selective benzyl deprotection under mild conditions, without the need for de novo synthesis of the entire core [1]. The higher molecular weight also contributes to a lower topological polar surface area-to-mass ratio, favoring permeability.

Synthetic Chemistry Molecular Properties Medicinal Chemistry

QC-Verified Purity for Reproducible Synthesis

Commercial sourcing of 1-Benzylindazole-3-carbaldehyde from qualified vendors provides a standard purity of ≥98%, as verified by HPLC, with batch-specific analytical data (NMR, HPLC, GC) available . In contrast, many custom-synthesized or lower-grade analogs (e.g., generic 'indazole-3-carbaldehyde') may be supplied with lower purity or without rigorous batch-to-batch quality control documentation . The availability of detailed QC documentation directly reduces the risk of failed syntheses due to unknown impurities and facilitates compliance with Good Laboratory Practice (GLP) guidelines [1].

Analytical Chemistry Quality Control Process Chemistry

1-Benzylindazole-3-carbaldehyde: Application Scenarios


Axitinib and YC-1 Synthesis

This compound is a direct precursor in the synthesis of the tyrosine kinase inhibitor Axitinib and the soluble guanylate cyclase (sGC) activator YC-1. Its specific N1-benzyl and C3-aldehyde substitution pattern is essential for the synthetic route, as documented in process chemistry patents and research articles . Its high purity (≥98%) ensures reliable starting material for multi-step syntheses, minimizing yield loss due to side reactions from impurities .

Kinase Inhibitor SAR Building Block

The aldehyde group at C3 serves as a versatile handle for generating libraries of indazole derivatives through Knoevenagel or Wittig condensations, and the benzyl group can be selectively removed or modified, enabling systematic exploration of kinase inhibitor pharmacophores . Its predicted XLogP3 of 3.0 makes it a suitable core for designing compounds intended to cross biological membranes, a property not achievable with less lipophilic analogs .

Analytical Reference Standard for Indazole QC

With a well-defined CAS number (1186509-61-4), exact mass (236.094963 Da), and available batch-specific NMR/HPLC data, 1-Benzylindazole-3-carbaldehyde serves as an ideal reference standard for developing and validating analytical methods (e.g., HPLC purity, LC-MS identification) for indazole-based pharmaceuticals and their intermediates . Its use ensures accurate quantification and impurity profiling in accordance with ICH guidelines .

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